ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

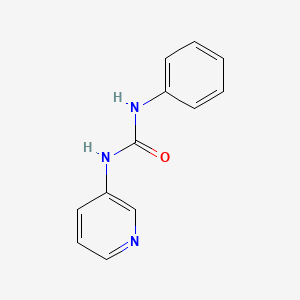

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a chemical compound with the molecular formula C8H9NO3S . It is related to the thiazole group of compounds, which have been found to have diverse biological activities . Thiazoles have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Thiazoles, including derivatives like ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate, have demonstrated antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their effectiveness against bacterial strains .

Antifungal Potential

Thiazoles also exhibit antifungal activity. The structural modifications of the thiazole ring impact their efficacy against fungal pathogens. Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate may serve as a starting point for designing novel antifungal agents .

Anti-Inflammatory Effects

Compounds with thiazole moieties have been investigated for their anti-inflammatory properties. While specific studies on ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate are limited, its structural features suggest potential anti-inflammatory activity .

Antitumor Potential

Thiazoles have been explored as potential antitumor agents. Although more research is needed, the 2,4-disubstituted thiazole derivatives, including ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate, could contribute to cancer drug development .

Antiviral Properties

The thiazole scaffold has shown promise in antiviral research. Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate might be evaluated for its antiviral effects against specific viruses .

Antioxidant Activity

Thiazoles can act as antioxidants, protecting cells from oxidative stress. While data on this specific compound are scarce, its thiazole core suggests potential antioxidant properties .

Metabolic Disorders

Thiazoles have been studied for their impact on metabolic disorders such as diabetes. Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate could be investigated further in this context .

Peroxisome Proliferator-Activated Receptor Agonist

Some thiazole derivatives, including ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate, can act as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs play a role in regulating inflammation and metabolic processes .

Zukünftige Richtungen

The future directions for research on ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate and related compounds could include further exploration of their biological activities and potential uses in drug development . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their practical applications.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate involves the condensation of ethyl acetoacetate with 4-amino-3-mercapto-1,2,4-triazole followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "4-amino-3-mercapto-1,2,4-triazole", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Ethyl bromoacetate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-amino-3-mercapto-1,2,4-triazole (1.0 g) in ethanol (10 mL) and add sodium ethoxide (0.5 g). Stir the mixture for 30 minutes at room temperature.", "Step 2: Slowly add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and heat at 80°C for 2 hours to cyclize the intermediate.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate (1 g) to neutralize the mixture.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add ethyl bromoacetate (1.5 g) and sodium hydroxide (0.5 g). Heat the mixture at reflux for 2 hours to esterify the product.", "Step 8: Cool the reaction mixture to room temperature and add water (10 mL) to precipitate the product.", "Step 9: Filter the product and wash with water to obtain the final product, ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate." ] } | |

CAS-Nummer |

887411-81-6 |

Produktname |

ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate |

Molekularformel |

C8H9NO3S |

Molekulargewicht |

199.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)